molecular formula C17H21N3O3S B12259165 N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12259165
M. Wt: 347.4 g/mol
InChI Key: PHPKDYWSDUVAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a cyclopropyl group

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-2-22-12-5-6-13-15(9-12)24-17(19-13)20-7-8-23-14(10-20)16(21)18-11-3-4-11/h5-6,9,11,14H,2-4,7-8,10H2,1H3,(H,18,21)

InChI Key

PHPKDYWSDUVAFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the morpholine and cyclopropyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods, optimized for yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and cyclopropyl group distinguishes it from other benzothiazole derivatives and may enhance its biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.